molecular formula C7H11NO2 B8520421 3-Ethenyl-5-ethyl-1,3-oxazolidin-2-one CAS No. 28688-97-3

3-Ethenyl-5-ethyl-1,3-oxazolidin-2-one

Cat. No.: B8520421
CAS No.: 28688-97-3
M. Wt: 141.17 g/mol
InChI Key: CPPWUTNKPOSOOF-UHFFFAOYSA-N
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Description

3-Ethenyl-5-ethyl-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the 1,3-oxazolidin-2-one class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound features an ethenyl (-CH₂CH₂) group at position 3 and an ethyl (-C₂H₅) substituent at position 3. Its synthesis typically involves stereoselective methods, such as the reduction of α-aminoaldehydes derived from amino acids, followed by cyanosilylation and cyclization steps using catalysts like MgBr₂ or ZnI₂ to control stereochemistry . The compound’s structural flexibility and functional groups make it a candidate for applications in asymmetric synthesis and pharmaceutical intermediates.

Properties

CAS No.

28688-97-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-ethenyl-5-ethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H11NO2/c1-3-6-5-8(4-2)7(9)10-6/h4,6H,2-3,5H2,1H3

InChI Key

CPPWUTNKPOSOOF-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C(=O)O1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 3 and 5, which significantly influence their physicochemical and biological properties:

Compound Name Substituents (Position 3 / 5) Key Functional Features
3-Ethenyl-5-ethyl-1,3-oxazolidin-2-one Ethenyl / Ethyl High reactivity due to unsaturated ethenyl group
5-Methyl-3-vinyl-1,3-oxazolidin-2-one Vinyl / Methyl Lower biodegradability (10% CO₂ in 28 d)
AMOZ (3-Amino-5-(4-morpholinyl-methyl)-1,3-oxazolidin-2-one) Amino / Morpholinyl-methyl Nitrofuran metabolite; mutagenic
(5R)-5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one Bromomethyl / Methyl Chiral building block for drug synthesis
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one Chloromethyl / Cyclohexyl Bulky substituents reduce solubility

Key Observations :

  • Ethenyl vs. Vinyl : The ethenyl group in this compound enhances electrophilic reactivity compared to the vinyl group in 5-methyl-3-vinyl-1,3-oxazolidin-2-one, which may stabilize the compound against nucleophilic attack.
  • Ethyl vs. Morpholinyl/Amino: Ethyl substituents contribute to hydrophobicity, whereas polar groups like morpholinyl (in AMOZ) increase solubility but also toxicity .

Key Observations :

  • Stereoselective synthesis (e.g., using MgBr₂) is critical for obtaining enantiopure 3-Ethenyl-5-ethyl derivatives .
  • Microwave-assisted methods improve reaction efficiency for vinyl-substituted analogs .

Key Observations :

  • Ethyl and ethenyl groups may reduce biodegradability compared to methyl-substituted analogs .
  • Polar metabolites like AMOZ pose significant health risks despite low environmental persistence .

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